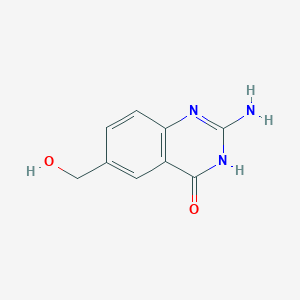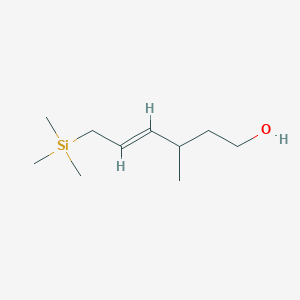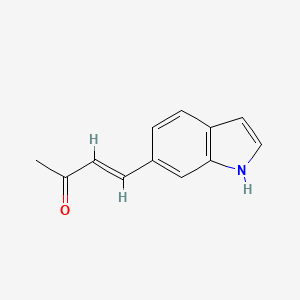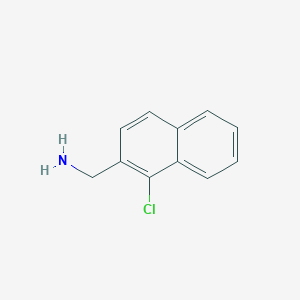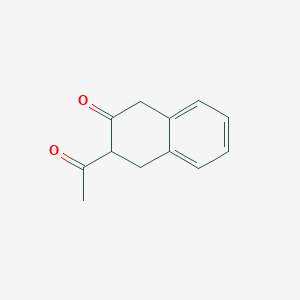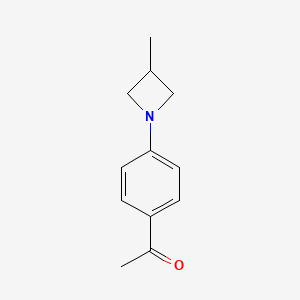
1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C12H15NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenyl ring through a methyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanon erfolgt typischerweise durch Reaktion von 3-Methylazetidin mit 4-Bromacetophenon unter basischen Bedingungen. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem der Azetidinstickstoff das Carbonylkohlenstoffatom des Acetophenons angreift, was zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Übliche Lösungsmittel, die bei der Synthese verwendet werden, sind Acetonitril und Dichlormethan, während Basen wie Kaliumcarbonat oder Natriumhydrid zur Beschleunigung der Reaktion eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Die Reduktion der Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung von Alkoholen führt.
Substitution: Der Phenylring kann elektrophilen aromatischen Substitutionsreaktionen wie Nitrierung oder Halogenierung mit Reagenzien wie Salpetersäure oder Brom unterliegen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Brom in Essigsäure zur Bromierung.
Hauptprodukte:
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Methylazetidin-1-yl)phenyl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Azetidinring kann mit Enzymen oder Rezeptoren interagieren und zu einer Modulation ihrer Aktivität führen. Der Phenylring kann auch an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen beteiligt sein und ihre Funktion beeinflussen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
- 1-(4-(Azetidin-1-yl)phenyl)ethanon
- 1-(4-(Aziridin-1-yl)phenyl)ethanon
- 1-(4-(Dimethylamino)phenyl)ethanon
Vergleich: 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanon ist durch das Vorhandensein des 3-Methylazetidinrings einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu seinen Analogen kann es unterschiedliche Reaktivitäts- und Interaktionsprofile aufweisen, was es für spezifische Forschungsanwendungen wertvoll macht.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(4-(Aziridin-1-yl)phenyl)ethanone
- 1-(4-(Dimethylamino)phenyl)ethanone
Comparison: 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone is unique due to the presence of the 3-methylazetidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-[4-(3-methylazetidin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-13(8-9)12-5-3-11(4-6-12)10(2)14/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
YRXYGSFBLVJHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C1)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)
